Structural Scaffold Differentiation: Cyclopenta[b]thiophene Core vs. Tetrahydrobenzothiophene Analog
The target compound's 5,6-dihydro-4H-cyclopenta[b]thiophene core differentiates it from the tetrahydrobenzothiophene analog, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide (CAS 477493-80-4) . The core ring size is a critical determinant of molecular conformation and target complementarity. In the context of MurF enzyme inhibition, docking studies on related 3-cyano-cyclopenta[b]thiophene derivatives demonstrated that the 5-membered fused ring adopts a binding pose distinct from that of 6-membered ring analogs, directly impacting the predicted pIC50 [1]. Specifically, analysis of 3D-QSAR models for MurF inhibitors shows that the cyclopenta[b]thiophene core contributes a unique steric and electrostatic field pattern that is not recapitulated by benzothiophene derivatives, leading to differential predicted inhibitory potencies [1].
| Evidence Dimension | Scaffold ring size (fused carbocycle atoms) and predicted impact on MurF inhibitory activity |
|---|---|
| Target Compound Data | 5-membered fused ring (cyclopenta); molecular formula C19H21N3OS; molecular weight 339.46 g/mol . Class-level pIC50 prediction from CoMFA/CoMSIA models for similar cyclopenta[b]thiophene analogs ranges from 5.0 to 6.2 [1]. |
| Comparator Or Baseline | Analog CAS 477493-80-4 with 6-membered fused ring (tetrahydrobenzo); molecular formula C20H23N3OS; molecular weight 353.48 g/mol . Different predicted pIC50 range based on distinct steric/electrostatic fields. |
| Quantified Difference | Not quantifiable as a single value; the difference is structural (5- vs. 6-membered ring) leading to distinct 3D-QSAR contour maps and predicted activity profiles [1]. |
| Conditions | Predicted activity data from 3D-QSAR (CoMFA and CoMSIA) models for MurF inhibitors of Streptococcus pneumoniae [1]. |
Why This Matters
For procurement in MurF-targeted antibacterial programs, selecting the correct ring size (5-membered) is essential to maintain the pharmacophore geometry required for target engagement, as predicted by validated computational models.
- [1] Khedkar, S.A.; Malde, A.K.; Coutinho, E.C. Design of inhibitors of the MurF enzyme of Streptococcus pneumoniae using docking, 3D-QSAR, and de Novo design. J. Chem. Inf. Model. 2007, 47, 1839-1846. View Source
